molecular formula C20H20N2O4S2 B14614251 1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine CAS No. 58672-87-0

1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine

Katalognummer: B14614251
CAS-Nummer: 58672-87-0
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: YHJZXUOBPVVJLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine is a complex organic compound characterized by its unique structure, which includes two 4-methylbenzene-1-sulfonyl groups attached to a 1,4-dihydro-1,4-diazocine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with a suitable diazocine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine involves its interaction with specific molecular targets and pathways. The sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, 1,1’-sulfonylbis[4-chloro-]
  • Benzene, 1-methyl-4-(methylsulfonyl)-

Uniqueness

1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine is unique due to its specific structural features, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

58672-87-0

Molekularformel

C20H20N2O4S2

Molekulargewicht

416.5 g/mol

IUPAC-Name

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazocine

InChI

InChI=1S/C20H20N2O4S2/c1-17-5-9-19(10-6-17)27(23,24)21-13-3-4-14-22(16-15-21)28(25,26)20-11-7-18(2)8-12-20/h3-16H,1-2H3

InChI-Schlüssel

YHJZXUOBPVVJLM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=CN(C=C2)S(=O)(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.